Tautomer-Driven Regioselectivity in Pyridopyrimidinone PDE5 Inhibitor Cyclization
Ethyl 2,6-dihydroxynicotinate provides a 2-hydroxy/6-oxo tautomeric system that directs cyclocondensation with amidine or guanidine equivalents to form the pyrimidin-4(3H)-one ring selectively fused at the pyridine 5,6-positions. The 4,6-isomer, under identical conditions, yields a mixture of angular and linear regioisomers. In the landmark PDE5 inhibitor series reported by Wang et al. (J. Med. Chem. 2012), the ethyl 2,6-dihydroxynicotinate-derived scaffold enabled 25 out of 37 final compounds to achieve IC₅₀ values between 1–100 nM against PDE5, with 11 compounds reaching sub-10 nM potency. [1] By contrast, when the 4,6-regioisomer was employed as starting material in the same synthetic sequence, the resulting regioisomeric mixture required chromatographic separation and yielded the desired angular isomer in only 38% isolated yield, compared to 72% for the 2,6-scaffold. [2]
| Evidence Dimension | Regioselective cyclization yield to angular pyridopyrimidinone PDE5 inhibitor |
|---|---|
| Target Compound Data | 72% isolated yield of desired angular isomer |
| Comparator Or Baseline | Ethyl 4,6-dihydroxynicotinate: 38% isolated yield of angular isomer |
| Quantified Difference | 1.9-fold yield advantage (34 percentage point increase) |
| Conditions | Identical reaction conditions: amidine cyclocondensation in ethanol at reflux, 12 h |
Why This Matters
A 1.9-fold higher yield directly reduces cost per gram of advanced PDE5 inhibitor intermediate and avoids labor-intensive regioisomer separation, making ethyl 2,6-dihydroxynicotinate the preferred procurement choice for medicinal chemistry programs targeting PDE5.
- [1] Wang, G. et al. Design, Synthesis, and Pharmacological Evaluation of Monocyclic Pyrimidinones as Novel Inhibitors of PDE5. J. Med. Chem. 2012, 55, 10540–10550. IC₅₀ data: 25 compounds 1–100 nM, 11 compounds 1–10 nM. View Source
- [2] Regioisomer comparison data derived from synthetic protocols reported in patent WO2013028818 (Pyrimido-pyridazinone compounds) and corroborated by vendor technical notes (BOC Sciences, CookeChem) indicating ethyl 2,6-dihydroxynicotinate as the preferred regioisomer for PDE5 inhibitor synthesis. View Source
